4-Chloro-2-(chloromethyl)-5-fluoropyridine
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Overview
Description
4-Chloro-2-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 5-fluoropyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 4-chloro-2-(formyl)-5-fluoropyridine or 4-chloro-2-(carboxyl)-5-fluoropyridine.
Reduction: Formation of 4-chloro-2-(methyl)-5-fluoropyridine.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-5-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-5-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This property makes it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
4-Chloro-2-(chloromethyl)-5-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive and versatile compared to similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical applications.
Properties
Molecular Formula |
C6H4Cl2FN |
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Molecular Weight |
180.00 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |
InChI Key |
VAXPMORCWRHRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CCl |
Origin of Product |
United States |
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